An In-depth Technical Guide to Pyridine-3,5-dicarbonitrile: Chemical Properties and Structure
An In-depth Technical Guide to Pyridine-3,5-dicarbonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-3,5-dicarbonitrile, a key heterocyclic compound, serves as a versatile scaffold in medicinal chemistry and materials science. Its unique electronic properties and multiple reaction sites make it a valuable building block for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of pyridine-3,5-dicarbonitrile, with a focus on its applications in drug discovery and materials science. Detailed experimental protocols and spectral data are presented to facilitate its use in research and development.
Introduction
The pyridine ring is a fundamental structural motif in a vast number of natural products, pharmaceuticals, and functional materials. The introduction of electron-withdrawing nitrile groups onto the pyridine core, as in pyridine-3,5-dicarbonitrile, significantly modifies its chemical and physical properties, opening up new avenues for chemical synthesis and application. This document aims to provide a detailed technical resource for professionals working with or interested in the chemistry and applications of pyridine-3,5-dicarbonitrile.
Chemical Structure and Properties
Pyridine-3,5-dicarbonitrile, with the chemical formula C₇H₃N₃, consists of a pyridine ring substituted with two nitrile groups at the 3 and 5 positions. The presence of the electronegative nitrogen atom in the ring and the two cyano groups makes the aromatic system electron-deficient, which dictates its reactivity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of pyridine-3,5-dicarbonitrile is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃N₃ | [1] |
| Molecular Weight | 129.12 g/mol | [1] |
| CAS Number | 1195-58-0 | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 247.5 °C at 760 mmHg | [3] |
| Density | 1.25 g/cm³ | [3] |
| Refractive Index | 1.567 | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The proton at the C4 position would appear as a triplet, while the protons at the C2 and C6 positions would appear as a doublet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring and the nitrile groups. The carbons attached to the nitrogen and nitrile groups will be significantly deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile groups. Aromatic C-H and C=C/C=N stretching vibrations will also be present in their characteristic regions.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 129). Fragmentation patterns would involve the loss of HCN and other characteristic fragments of the pyridine ring.
Synthesis of Pyridine-3,5-dicarbonitrile and its Derivatives
The synthesis of the pyridine-3,5-dicarbonitrile scaffold is often achieved through multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to constructing complex molecules in a single step.
Multicomponent Synthesis of Substituted Pyridine-3,5-dicarbonitriles
A common and versatile method for the synthesis of highly substituted pyridine-3,5-dicarbonitriles involves a one-pot, three-component condensation of an aldehyde, malononitrile, and a thiol. This reaction can be catalyzed by various bases.
Caption: Generalized workflow for the one-pot synthesis of substituted pyridine-3,5-dicarbonitriles.
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-6-sulfanylpyridine-3,5-dicarbonitrile
This protocol provides a detailed methodology for a representative three-component synthesis of a substituted pyridine-3,5-dicarbonitrile.
Materials:
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Aromatic aldehyde (e.g., benzaldehyde, 2 mmol)
-
Malononitrile (4 mmol)
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Thiophenol (2 mmol)
-
Ethanol (6 mL)
-
Diethylamine (20 mol%)
-
Cyclohexane
-
Chloroform
Procedure:
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To a well-stirred solution of the aromatic aldehyde (2 mmol), malononitrile (4 mmol), and thiophenol (2 mmol) in ethanol (1 mL), add diethylamine (20 mol%).
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Continue stirring the reaction mixture at ambient temperature.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, add an additional 5 mL of ethanol and continue stirring in an open-air atmosphere to facilitate oxidation.
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The resulting solid product is collected by filtration.
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Wash the solid successively with a mixture of cyclohexane:chloroform (80:20, v/v) and then dry the purified product.[1]
Reactivity and Chemical Transformations
The electron-deficient nature of the pyridine-3,5-dicarbonitrile ring governs its reactivity.
Nucleophilic Aromatic Substitution
The pyridine ring is susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). The presence of the electron-withdrawing nitrile groups further activates the ring towards nucleophilic substitution.
Reactions of the Nitrile Groups
The nitrile groups can undergo a variety of chemical transformations, providing a handle for further functionalization. These reactions include:
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Hydrolysis: Conversion to carboxylic acids or amides.
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Reduction: Reduction to primary amines.
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Cycloaddition: Participation in cycloaddition reactions to form heterocyclic rings.
Caption: Key chemical transformations of the nitrile groups in pyridine-3,5-dicarbonitrile.
Applications in Drug Discovery and Materials Science
The pyridine-3,5-dicarbonitrile scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
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Drug Development: Derivatives of pyridine-3,5-dicarbonitrile have shown a wide range of biological activities, including antibacterial, anticancer, and anti-prion properties. They are also being investigated as agonists for adenosine receptors.[4][5]
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Materials Science: The unique electronic and photophysical properties of pyridine-3,5-dicarbonitrile derivatives make them promising candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[6]
Conclusion
Pyridine-3,5-dicarbonitrile is a highly versatile and valuable building block in modern organic synthesis. Its electron-deficient aromatic core and reactive nitrile functionalities allow for a wide range of chemical modifications, leading to the development of novel compounds with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, offering a valuable resource for researchers in these fields. Further exploration of the chemical space around this scaffold is expected to yield new and exciting discoveries.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. researchgate.net [researchgate.net]






